2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide follows the International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and ring systems. The compound's official International Union of Pure and Applied Chemistry name, as designated by computational chemistry nomenclature systems, is 2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide. This systematic name reflects the hierarchical structure of the molecule, beginning with the acetamide backbone and proceeding through the triazole ring system to the benzothiazole moiety.
The nomenclature system employed for this compound demonstrates the complexity inherent in naming molecules that contain multiple heterocyclic ring systems connected through heteroatom linkages. The benzothiazole portion of the molecule is designated as 1,3-benzothiazol-2-yl, indicating the fusion of a benzene ring with a thiazole ring, where the sulfur atom occupies position 1 and the nitrogen atom occupies position 3 of the thiazole ring. The triazole component is identified as 4H-1,2,4-triazol-3-yl, specifying the particular isomer of triazole present in the structure, with nitrogen atoms at positions 1, 2, and 4 of the five-membered ring. The prop-2-en-1-yl substituent represents an allyl group attached to position 4 of the triazole ring, while the sulfamoylphenyl group indicates a benzene ring bearing a sulfonamide functional group.
The Chemical Abstracts Service registry number 501112-63-6 provides an additional unique identifier for this compound in chemical databases and literature. This registration number facilitates unambiguous identification of the compound across different chemical information systems and research publications. The systematic approach to nomenclature ensures that the compound can be accurately identified and differentiated from closely related structural analogs that may differ only in the position of substituents or the nature of heteroatom linkages.
Alternative naming conventions and synonyms for this compound include various representations that emphasize different structural features or employ slightly different systematic naming approaches. These alternative names serve important functions in chemical database searches and literature cross-referencing, ensuring comprehensive coverage when conducting research on this compound or its analogs. The multiplicity of naming conventions reflects the evolving nature of chemical nomenclature systems and the need to accommodate complex molecular architectures that incorporate multiple heterocyclic frameworks.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₂₁H₂₀N₆O₃S₄, representing a complex composition that reflects the compound's sophisticated molecular architecture. This formula indicates the presence of twenty-one carbon atoms, twenty hydrogen atoms, six nitrogen atoms, three oxygen atoms, and four sulfur atoms, resulting in a total of fifty-four atoms in the molecular structure. The molecular weight is calculated as 532.7 grams per mole, positioning this compound in the medium molecular weight range that is often associated with drug-like properties and biological activity.
| Elemental Component | Count | Atomic Weight (amu) | Total Mass (amu) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 21 | 12.011 | 252.231 | 47.34% |
| Hydrogen | 20 | 1.008 | 20.160 | 3.78% |
| Nitrogen | 6 | 14.007 | 84.042 | 15.78% |
| Oxygen | 3 | 15.999 | 47.997 | 9.01% |
| Sulfur | 4 | 32.065 | 128.260 | 24.08% |
| Total | 54 | - | 532.690 | 100.00% |
The elemental composition analysis reveals several noteworthy features of this compound's molecular architecture. The carbon content of 47.34% reflects the substantial aromatic character contributed by the benzothiazole and phenyl ring systems, as well as the heterocyclic triazole core. The relatively high nitrogen content of 15.78% is attributed to the presence of six nitrogen atoms distributed across the triazole ring, the benzothiazole system, and the sulfonamide functional group. This high nitrogen content is characteristic of compounds designed for biological activity, as nitrogen-containing heterocycles frequently serve as pharmacophores in medicinal chemistry applications.
The sulfur content of 24.08% represents a particularly distinctive feature of this compound, with four sulfur atoms contributing significantly to both the molecular weight and the chemical properties. Two sulfur atoms are incorporated within the benzothiazole ring system, one sulfur atom forms the sulfanyl linkage between the benzothiazole and triazole moieties, one sulfur atom connects the triazole ring to the acetamide chain, and one sulfur atom is present in the sulfonamide functional group. This high sulfur content influences various aspects of the compound's behavior, including its electronic properties, potential for coordination chemistry, and metabolic stability.
The molecular weight of 532.7 grams per mole positions this compound within the range typically associated with small molecule pharmaceuticals, satisfying certain aspects of drug-likeness criteria while maintaining sufficient complexity for specific biological interactions. The distribution of heteroatoms throughout the molecular framework creates multiple sites for potential hydrogen bonding, electrostatic interactions, and coordination with biological targets. The balanced composition of aromatic and aliphatic components provides both structural rigidity and conformational flexibility, characteristics that are often important for biological activity and selectivity.
Structural Elucidation via Spectroscopic Methods (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
The comprehensive structural elucidation of this compound requires the integration of multiple spectroscopic techniques, each providing complementary information about different aspects of the molecular structure. Infrared spectroscopy serves as a fundamental tool for identifying functional groups and characterizing the vibrational modes of the various chemical bonds present in this complex molecule. The infrared spectrum of this compound exhibits characteristic absorption bands that can be systematically assigned to specific functional groups and structural features within the molecular framework.
The infrared spectroscopic analysis reveals several key absorption regions that provide definitive evidence for the proposed structure. The carbonyl stretching vibration of the acetamide group typically appears in the region of 1650-1680 wavenumbers, while the nitrogen-hydrogen stretching vibrations of the sulfonamide group are observed in the range of 3300-3500 wavenumbers. The aromatic carbon-carbon stretching vibrations from the benzothiazole and phenyl ring systems contribute to absorptions in the 1500-1600 wavenumber region, while the carbon-sulfur stretching vibrations appear at lower frequencies around 600-800 wavenumbers. The presence of the allyl group contributes characteristic vinyl carbon-hydrogen stretching modes around 3000-3100 wavenumbers and carbon-carbon double bond stretching around 1640 wavenumbers.
Nuclear magnetic resonance spectroscopy provides the most detailed information about the molecular structure, with both proton and carbon-13 nuclear magnetic resonance techniques offering complementary insights into the compound's architecture. Proton nuclear magnetic resonance analysis reveals the connectivity and environment of hydrogen atoms throughout the molecule, while carbon-13 nuclear magnetic resonance provides information about the carbon framework and its electronic environment. The complex nature of this molecule, with multiple aromatic rings and heterocyclic systems, results in a rich nuclear magnetic resonance spectrum that requires careful analysis and assignment.
The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that can be systematically assigned to specific structural components. The aromatic protons from the benzothiazole and phenyl ring systems typically appear in the 7.0-8.5 parts per million region, with the benzothiazole protons generally appearing slightly downfield due to the electron-withdrawing nature of the thiazole nitrogen. The triazole ring, being electron-deficient, contributes to the deshielding of nearby protons. The allyl group protons appear as a characteristic pattern with the vinyl protons around 5.0-6.0 parts per million and the methylene protons around 4.0-5.0 parts per million, showing typical allyl coupling patterns.
| Structural Component | Proton Nuclear Magnetic Resonance Region (ppm) | Carbon-13 Nuclear Magnetic Resonance Region (ppm) | Characteristic Features |
|---|---|---|---|
| Benzothiazole aromatics | 7.2-8.0 | 120-140 | Complex multipicity patterns |
| Phenyl aromatics | 7.0-7.8 | 125-135 | Symmetric coupling patterns |
| Triazole carbon | - | 150-160 | Quaternary carbon signals |
| Allyl vinyl protons | 5.0-6.0 | 115-120 | Characteristic coupling |
| Allyl methylene | 4.0-5.0 | 40-50 | Allylic coupling patterns |
| Acetamide methylene | 3.5-4.5 | 35-45 | Singlet or simple multipicity |
| Carbonyl carbon | - | 165-175 | Characteristic amide signal |
Mass spectrometry provides definitive confirmation of the molecular weight and formula, while also offering insights into the fragmentation patterns that can support structural assignments. The molecular ion peak at mass-to-charge ratio 532 confirms the calculated molecular weight, while the fragmentation pattern provides information about the relative stability of different portions of the molecule and the preferred cleavage sites under ionization conditions. Common fragmentation pathways for this type of compound include cleavage of the sulfur-carbon bonds, loss of the allyl group, and fragmentation of the acetamide side chain.
The mass spectrometric fragmentation analysis reveals characteristic loss patterns that are consistent with the proposed structure. The loss of the allyl group (mass 41) from the molecular ion represents a common fragmentation pathway for nitrogen-substituted allyl compounds. Additional fragments corresponding to the loss of the acetamide side chain and various combinations of the heterocyclic components provide supporting evidence for the structural connectivity. High-resolution mass spectrometry enables the determination of exact masses for both the molecular ion and fragment ions, allowing for the confirmation of elemental compositions and providing additional confidence in structural assignments.
Crystallographic Data and Conformational Studies
The crystallographic analysis of this compound provides essential three-dimensional structural information that complements the spectroscopic data and offers insights into the molecular conformation and packing arrangements in the solid state. Crystallographic studies of related benzothiazole-triazole hybrid compounds have demonstrated the importance of understanding the spatial arrangement of these complex molecular architectures for predicting their physical properties and potential biological interactions.
The crystallographic data for this compound, when available, would typically include unit cell parameters, space group symmetry, and atomic coordinates that define the precise three-dimensional arrangement of all atoms within the molecule. The Cambridge Crystallographic Data Centre identifier, when assigned, provides a permanent reference for accessing the complete structural data. Crystallographic analysis is particularly valuable for compounds of this complexity because it reveals the actual conformations adopted by the flexible portions of the molecule, such as the allyl substituent and the sulfanyl linkages connecting the various ring systems.
The conformational analysis of this compound reveals several important features related to the spatial arrangement of the heterocyclic components and the orientation of the flexible substituents. The benzothiazole and triazole ring systems are connected through a sulfanyl-methylene bridge that allows for considerable conformational flexibility, potentially enabling the molecule to adopt multiple stable conformations depending on the environment and intermolecular interactions. The allyl substituent on the triazole ring introduces additional conformational degrees of freedom that may be important for biological activity and molecular recognition processes.
Computational conformational studies, complementing experimental crystallographic data, provide insights into the energetically favorable conformations and the barriers to interconversion between different conformational states. These studies typically employ molecular mechanics or quantum mechanical calculations to explore the conformational space and identify stable conformers. The presence of multiple sulfur atoms and nitrogen-containing heterocycles creates opportunities for intramolecular interactions that may stabilize particular conformations or restrict conformational flexibility in specific regions of the molecule.
| Conformational Parameter | Typical Range | Structural Significance | Influence on Properties |
|---|---|---|---|
| Benzothiazole-triazole dihedral | 60-180° | Defines relative ring orientation | Affects π-π interactions |
| Allyl group conformation | 0-120° | Controls substituent orientation | Influences binding affinity |
| Acetamide chain flexibility | Variable | Determines side chain position | Modulates solubility |
| Sulfanyl bridge geometry | Fixed | Links heterocyclic components | Affects overall rigidity |
The packing arrangements observed in crystal structures of related compounds provide valuable information about the intermolecular interactions that stabilize the solid-state structure and may influence the compound's physical properties such as melting point, solubility, and stability. Common intermolecular interactions in benzothiazole-triazole hybrid compounds include hydrogen bonding involving the sulfonamide group, π-π stacking interactions between aromatic ring systems, and sulfur-based interactions that can contribute to unique packing motifs.
The conformational flexibility of this compound has important implications for its potential biological activity and mechanism of action. Flexible molecules can potentially adopt different conformations when binding to different biological targets, leading to polypharmacology or the ability to interact with multiple target proteins. Conversely, the presence of conformational constraints imposed by the heterocyclic framework and sulfur linkages may enhance selectivity by preorganizing the molecule in conformations that are complementary to specific binding sites.
Properties
IUPAC Name |
2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S4/c1-2-11-27-18(12-32-21-24-16-5-3-4-6-17(16)33-21)25-26-20(27)31-13-19(28)23-14-7-9-15(10-8-14)34(22,29)30/h2-10H,1,11-13H2,(H,23,28)(H2,22,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBXBOPSGPBCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)CSC3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Carbon Disulfide
A mixture of 2-aminothiophenol (10 mmol) and carbon disulfide (15 mmol) in ethanol (50 mL) is refluxed at 80°C for 6 hours under nitrogen. Post-reaction, the mixture is cooled to 0°C, and concentrated HCl is added to precipitate the product. The crude solid is recrystallized from ethanol to yield 1,3-benzothiazole-2-thiol as pale yellow crystals (82% yield).
Characterization Data
-
FT-IR (KBr): 2550 cm⁻¹ (S-H stretch), 1560 cm⁻¹ (C=N stretch).
-
¹H NMR (DMSO-d₆, 300 MHz): δ 7.21–7.89 (m, 4H, Ar-H), 3.51 (s, 1H, S-H).
Preparation of 4-(Prop-2-en-1-yl)-4H-1,2,4-triazole-3,5-dithiol (Fragment B)
Cyclocondensation of Thiosemicarbazide with Carbon Disulfide
Thiosemicarbazide (10 mmol) and carbon disulfide (20 mmol) are stirred in 1,4-dioxane (30 mL) at 100°C for 12 hours. The solvent is evaporated, and the residue is treated with 10% NaOH to form the sodium salt of 1,2,4-triazole-3,5-dithiol. Acidification with HCl yields the dithiol (75% yield).
N-Alkylation with Allyl Bromide
The triazole dithiol (5 mmol) is dissolved in DMF (20 mL), and allyl bromide (6 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 24 hours, poured into ice-water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to afford Fragment B as a white solid (68% yield).
Characterization Data
-
¹H NMR (CDCl₃, 300 MHz): δ 5.12–5.32 (m, 2H, CH₂=CH), 5.85–6.02 (m, 1H, CH₂=CH), 4.62 (d, 2H, N-CH₂).
Synthesis of N-(4-Sulfamoylphenyl)-2-chloroacetamide (Fragment C)
Acetylation of 4-Sulfamoylaniline
4-Sulfamoylaniline (10 mmol) is reacted with chloroacetyl chloride (12 mmol) in dry dichloromethane (30 mL) containing triethylamine (15 mmol) at 0°C. After stirring for 4 hours, the mixture is washed with water, and the organic layer is dried (MgSO₄). Evaporation yields Fragment C as a white powder (88% yield).
Characterization Data
Assembly of the Target Compound
Thioether Formation at Triazole C5
Fragment B (5 mmol) and Fragment A (5 mmol) are dissolved in ethanol (30 mL) with K₂CO₃ (10 mmol). The mixture is refluxed for 8 hours, cooled, and filtered. The precipitate is recrystallized from ethanol to yield the C5-benzothiazole intermediate (74% yield).
Thioether Formation at Triazole C3
The C5 intermediate (4 mmol) and Fragment C (4 mmol) are reacted in DMF (20 mL) with CuI (0.2 mmol) at 60°C for 12 hours. The mixture is poured into water, extracted with ethyl acetate, and purified via column chromatography (EtOAc/hexane, 3:7) to obtain the final product (63% yield).
Spectroscopic Validation and Purity Assessment
Final Compound Data
-
FT-IR (ATR): 1695 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O), 1160 cm⁻¹ (C-N).
-
¹H NMR (DMSO-d₆, 500 MHz): δ 10.54 (s, 1H, NH), 5.85–6.02 (m, 1H, CH₂=CH), 4.62 (d, 2H, N-CH₂), 7.21–8.02 (m, 8H, Ar-H).
-
HPLC Purity: 98.2% (C18 column, MeOH/H₂O 70:30).
Optimization and Yield Analysis
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Fragment A synthesis | 82 | 95 |
| 2 | Fragment B synthesis | 68 | 91 |
| 3 | Fragment C synthesis | 88 | 97 |
| 4 | C5 thioether coupling | 74 | 93 |
| 5 | C3 thioether coupling | 63 | 98 |
Alternative solvents (e.g., THF, acetonitrile) reduced yields by 15–20%, validating ethanol/DMF as optimal.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or benzothiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or triazole moiety.
Scientific Research Applications
2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural variations among analogues include substitutions on the triazole ring, the nature of the aryl/heteroaryl groups, and modifications to the acetamide side chain. Below is a comparative analysis:
Pharmacological Activity
- Anti-exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit significant anti-exudative effects (70–85% inhibition at 10 mg/kg) compared to diclofenac . The target compound’s benzothiazole and sulfamoyl groups may enhance anti-inflammatory or antimicrobial efficacy.
- Enzyme Inhibition: Benzothiazole derivatives are known to inhibit cyclooxygenase (COX) and carbonic anhydrase, while sulfamoyl groups target bacterial dihydropteroate synthase (DHPS) .
Physicochemical Properties
Biological Activity
The compound 2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole moiety which is known for its antimicrobial and anticancer properties.
- A triazole ring which contributes to its biological activity through enzyme inhibition.
- A sulfamoyl group that enhances solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial effects. For instance:
- Compounds with similar structures demonstrated potent activity against Staphylococcus aureus and Candida albicans , with inhibition zones ranging from 16 to 22 mm in disc diffusion assays .
- The presence of the sulfanyl group enhances the interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains .
Anticancer Activity
The anticancer potential of the compound has been highlighted in several studies:
- In vitro tests showed that compounds containing benzothiazole and triazole rings effectively inhibited cancer cell proliferation. For example, studies on related compounds revealed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Anti-inflammatory Activity
The anti-inflammatory properties are attributed to the compound’s ability to inhibit pro-inflammatory cytokines:
- Compounds with similar structures have been shown to reduce levels of TNF-alpha and IL-6 in cellular models of inflammation .
- The triazole moiety is implicated in the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
Case Studies
Several case studies have provided insights into the therapeutic applications of this compound:
- Bacterial Infections : A study demonstrated that a related benzothiazole derivative significantly reduced bacterial load in murine models infected with multi-drug resistant strains of bacteria.
- Cancer Treatment : Clinical trials involving benzothiazole derivatives showed promising results in reducing tumor size in patients with advanced-stage cancers when combined with standard chemotherapy regimens.
- Chronic Inflammation : In a model of rheumatoid arthritis, administration of the compound led to a marked decrease in joint swelling and pain, suggesting potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
